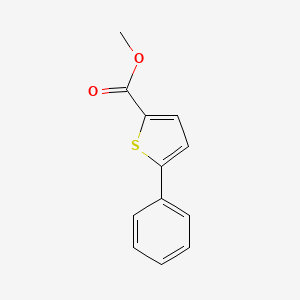

Methyl 5-phenylthiophene-2-carboxylate

Overview

Description

Methyl 5-phenylthiophene-2-carboxylate (5-PTC) is a novel compound that has been studied for its potential therapeutic applications in the medical field. It is a non-toxic, water-soluble compound that can be synthesized using a variety of methods. It has potential applications in the fields of cancer research, drug delivery, and immunology. 5-PTC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Its mechanism of action is still being studied, but it is believed to be related to its ability to alter the expression of certain genes and proteins.

Scientific Research Applications

Antirheumatic Drug Development

Methyl 5-phenylthiophene-2-carboxylate derivatives have been synthesized and evaluated for their potential as antirheumatic agents. These derivatives exhibited significant effects in antagonizing interleukin-1 and suppressing adjuvant-induced arthritis in animal models, indicating their potential in the development of new antirheumatic drugs (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).

Chemical Synthesis and Modification

Studies have demonstrated various ways of chemically modifying this compound. These include chlorination and subsequent reactions with active hydrogen-containing compounds, leading to the production of 5-substituted compounds (Corral, Lissavetzky, & Manzanares, 1990). Furthermore, efficient synthesis processes have been developed for related compounds like ethyl 2-methylthiophene-3-carboxylate, which offer advantages in terms of operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Biological Activity Studies

Derivatives of this compound have been explored for their biological activities. For example, some derivatives have been synthesized and screened for their in vitro antibacterial activity, displaying moderate to good efficacy (Babu, Babu, Ravisankar, & Latha, 2016). Additionally, modifications of these compounds with trifluoromethyl-containing heterocycles have been studied for their influence on neuronal NMDA receptors (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).

Advanced Chemistry Techniques

The utilization of this compound in advanced chemistry techniques has been demonstrated. For instance, it has been used in palladium-catalyzed direct heteroarylations, enabling the formation of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012). Moreover, copper-mediated N-arylation of related compounds using organoboron reagents has been developed, showing the versatility of these compounds in organic synthesis (Rizwan, Karakaya, Heitz, Zubair, Rasool, & Molander, 2015).

properties

IUPAC Name |

methyl 5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTYIXTVWNXIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2566779.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)